molecular formula C44H48ClN5O11 B1667761 Batefenterol Succinate CAS No. 945905-37-3

Batefenterol Succinate

Número de catálogo B1667761
Número CAS: 945905-37-3
Peso molecular: 858.3 g/mol
Clave InChI: BDWHLFQPZLPCIZ-XLQCLRHOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Batefenterol Succinate is a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties.

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Excretion Batefenterol, a bifunctional molecule for chronic obstructive pulmonary disease (COPD) treatment, has been studied for its pharmacokinetics and excretion. A study found that batefenterol has low systemic bioavailability after inhalation and oral administration, with high fecal excretion and low urinary excretion (Ambery et al., 2018).

  • Efficacy in COPD Patients A randomized dose-finding study of batefenterol in COPD patients revealed significant improvements in lung function compared to placebo. The study suggested that batefenterol 300 µg might be the optimal dose for future studies (Crim et al., 2019).

  • Development of Batefenterol The discovery and optimization of batefenterol as a dual pharmacology muscarinic antagonist and β2-agonist are discussed in a study highlighting its successful application in a phase 2b trial for moderate to severe COPD (Hughes et al., 2015).

  • Pharmacokinetics and Pharmacodynamics A study on the population pharmacokinetics and pharmacodynamics of batefenterol in COPD patients found no clear relationship between plasma drug levels and key cardiac-related safety parameters, aiding in dose selection for development (Ambery et al., 2015).

  • Safety and Tolerability The safety and tolerability of batefenterol were evaluated in a randomized study, where it was found to be non-inferior to placebo for change from baseline in heart rate, with no new clinically relevant general or cardiovascular safety signals (Crim et al., 2020).

  • Pharmacokinetics with Fluticasone Furoate Research on the pharmacokinetics of batefenterol when administered alone or in combination with fluticasone furoate found that plasma batefenterol area under the curve and maximum plasma concentration were similar for all treatments containing batefenterol (Ambery et al., 2018).

  • Pharmacokinetic Comparison A study comparing pharmacokinetics of inhaled batefenterol and fluticasone furoate given alone or in combination found that fluticasone furoate exposure was reduced when administered in combination with batefenterol compared with fluticasone furoate alone (Ambery et al., 2016).

Propiedades

Número CAS

945905-37-3

Nombre del producto

Batefenterol Succinate

Fórmula molecular

C44H48ClN5O11

Peso molecular

858.3 g/mol

Nombre IUPAC

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1

Clave InChI

BDWHLFQPZLPCIZ-XLQCLRHOSA-N

SMILES isomérico

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

SMILES canónico

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK-961081D;  TD5959;  TD 5959;  TD-5959;  MABA;  Batefenterol succinate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol Succinate
Reactant of Route 2
Batefenterol Succinate
Reactant of Route 3
Batefenterol Succinate
Reactant of Route 4
Batefenterol Succinate
Reactant of Route 5
Batefenterol Succinate
Reactant of Route 6
Batefenterol Succinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.